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molecular formula C14H19IN2O B8462408 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 62735-03-9

2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No. B8462408
M. Wt: 358.22 g/mol
InChI Key: BBRMELSJSAOYLW-UHFFFAOYSA-N
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Patent
US04006137

Procedure details

A mixture of 10 g of 1,2,3-trimethyl-1H-imidazolium iodide, 2.0 g of potassium hydroxide and 10 ml of 4-methoxybenzaldehyde is refluxed in 50 ml of absolute ethanol for 15 minutes during which time a precipitate is formed. The reaction mixture is cooled and the solid is filtered off. Crystallization from absolute ethanol yields 9.1 g of the title compound, melting point 289°-291° C.
Name
1,2,3-trimethyl-1H-imidazolium iodide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-:1].[CH3:2][NH+:3]1[CH:7]=[CH:6][N:5]([CH3:8])[CH:4]1[CH3:9].[OH-].[K+].[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1>C(O)C>[I-:1].[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[CH:9][CH:4]2[N:5]([CH3:8])[CH:6]=[CH:7][NH+:3]2[CH3:2])=[CH:16][CH:15]=1 |f:0.1,2.3,6.7|

Inputs

Step One
Name
1,2,3-trimethyl-1H-imidazolium iodide
Quantity
10 g
Type
reactant
Smiles
[I-].C[NH+]1C(N(C=C1)C)C
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
CUSTOM
Type
CUSTOM
Details
Crystallization from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
[I-].COC1=CC=C(C=C1)C=CC1[NH+](C=CN1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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